molecular formula C23H25NO4 B11395328 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11395328
M. Wt: 379.4 g/mol
InChI Key: KIKORQFPEHIYIR-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines phenoxy, furan, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of 4-ethylphenoxy acetic acid: This can be achieved through the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of furan-2-ylmethylamine: This involves the reaction of furan-2-carboxaldehyde with ammonia or an amine source.

    Coupling reaction: The final step involves the coupling of 4-ethylphenoxy acetic acid with furan-2-ylmethylamine and 4-methoxybenzylamine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy and methoxy derivatives.

Scientific Research Applications

2-(4-Ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)furan: Shares the furan and methoxyphenyl groups but lacks the ethylphenoxy and acetamide functionalities.

    4-Ethylphenoxy acetic acid: Contains the ethylphenoxy group but lacks the furan and methoxyphenyl groups.

Uniqueness

2-(4-Ethylphenoxy)-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of phenoxy, furan, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H25NO4/c1-3-18-6-12-21(13-7-18)28-17-23(25)24(16-22-5-4-14-27-22)15-19-8-10-20(26-2)11-9-19/h4-14H,3,15-17H2,1-2H3

InChI Key

KIKORQFPEHIYIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3

Origin of Product

United States

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